Methyl 1H-pyrazole-3-carboxylate
Overview
Description
“Methyl 1H-pyrazole-3-carboxylate” is used as a pharmaceutical intermediate . It’s a part of the Alfa Aesar product portfolio .
Synthesis Analysis
The synthesis of “Methyl 1H-pyrazole-3-carboxylate” involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis
The molecular structure of “Methyl 1H-pyrazole-3-carboxylate” is characterized by a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis
“Methyl 1H-pyrazole-3-carboxylate” is involved in various chemical reactions. For instance, it participates in the formation of a mixture of two regioisomers where the substituted heteroatom is either next to the R1 or the R3 substituents .Physical And Chemical Properties Analysis
“Methyl 1H-pyrazole-3-carboxylate” is a solid substance with a molecular weight of 126.11 . Its density is 1.3±0.1 g/cm3, and it has a boiling point of 271.1±13.0 °C at 760 mmHg .Scientific Research Applications
- Application : Methyl 1H-pyrazole-3-carboxylate is used as a pharmaceutical intermediate . An intermediate is a substance produced during the middle steps of the synthesis of an active pharmaceutical ingredient, and it’s later transformed into the final product.
- Application : Pyrazoles, including Methyl 1H-pyrazole-3-carboxylate, have a wide range of applications in these fields . They are often used as scaffolds in the synthesis of bioactive chemicals.
- Method of Application : Pyrazoles can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
- Results or Outcomes : Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used in the synthesis of bioactive chemicals .
Pharmaceutical Intermediate
Pyrazole Derivatives
D-Amino Acid Oxidase Inhibitor
- Application : Methyl 1H-pyrazole-3-carboxylate is used as a building block in the synthesis of various heterocyclic compounds . Heterocyclic compounds are widely used in many fields, including pharmaceuticals, agrochemicals, and materials science.
- Application : 3(5)-Aminopyrazoles, which can be derived from Methyl 1H-pyrazole-3-carboxylate, are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo[1,5-a]pyrimidines .
Heterocyclic Building Blocks
Synthesis of Pyrazolo[1,5-a]pyrimidines
Antifungal and Antibacterial Activities
- Application : Methyl 1H-pyrazole-3-carboxylate can be used in the synthesis of 1H-pyrazolecarboxylates . These compounds have important applications as anti-inflammatory and antioxidant agents .
- Method of Application : The specific methods of application or experimental procedures would depend on the final 1H-pyrazolecarboxylate product being synthesized. Typically, this compound would be used in a chemical reaction to produce a new compound .
- Results or Outcomes : The outcomes would also depend on the specific synthesis process. The goal is typically to produce a compound with desired properties .
- Application : Methyl 1H-pyrazole-3-carboxylate can be used in the synthesis of coordinative compounds based on unsaturated carboxylates accompanied by other ligands, usually N-based heterocyclic species . These compounds have shown valuable antimicrobial and antitumor activities .
- Method of Application : These compounds would be applied in a biological context, likely in cell culture or in vivo experiments, to inhibit the growth of fungi and bacteria .
- Results or Outcomes : Some species have shown the ability to inhibit the development of resistant strains or microbial biofilms on inert surfaces or, even more, exert antitumor activity against resistant cells .
Synthesis of 1H-Pyrazolecarboxylates
Coordinative Compounds with Biological Applications
Safety And Hazards
Future Directions
Pyrazoles, including “Methyl 1H-pyrazole-3-carboxylate”, have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
properties
IUPAC Name |
methyl 1H-pyrazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-9-5(8)4-2-3-6-7-4/h2-3H,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUCTBNNYKZMSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=NN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340565 | |
Record name | Methyl 1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1H-pyrazole-3-carboxylate | |
CAS RN |
15366-34-4 | |
Record name | Methyl 1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 1H-pyrazole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.